2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}benzamide
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Overview
Description
2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}benzamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a sulfonyl group attached to an aromatic amine and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}benzamide typically involves the reaction of 4-methyl-2-nitrobenzenesulfonyl chloride with 2-aminobenzamide. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the sulfonyl group.
Oxidation: The aromatic rings can undergo oxidation reactions, although these are less common due to the stability of the aromatic system.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium on carbon, tin(II) chloride.
Nucleophiles: Amines, thiols.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 2-{[(4-methyl-2-aminophenyl)sulfonyl]amino}benzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use as a drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}benzamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The nitro group, once reduced to an amino group, can participate in hydrogen bonding and other interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-methyl-2-nitrobenzenesulfonamide: Similar structure but lacks the benzamide moiety.
2-aminobenzamide: Contains the benzamide moiety but lacks the sulfonyl group.
N-(4-methyl-2-nitrophenyl)benzamide: Similar structure but lacks the sulfonyl group.
Uniqueness
2-{[(4-methyl-2-nitrophenyl)sulfonyl]amino}benzamide is unique due to the presence of both the sulfonyl and benzamide groups in its structure. This dual functionality allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds. Its unique structure also contributes to its potential as a versatile building block in synthetic chemistry and its diverse biological activities.
Properties
IUPAC Name |
2-[(4-methyl-2-nitrophenyl)sulfonylamino]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O5S/c1-9-6-7-13(12(8-9)17(19)20)23(21,22)16-11-5-3-2-4-10(11)14(15)18/h2-8,16H,1H3,(H2,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDYLDZAOTJKBSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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